molecular formula C8H7NO3 B1677836 Oxanilic acid CAS No. 500-72-1

Oxanilic acid

Cat. No. B1677836
CAS RN: 500-72-1
M. Wt: 165.15 g/mol
InChI Key: PQJZHMCWDKOPQG-UHFFFAOYSA-N
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Description

Oxanilic acid is an organic compound with the molecular formula C8H7NO3 . It is a crystalline acid obtained by heating oxalic acid with aniline . The average mass of Oxanilic acid is 165.146 Da .


Molecular Structure Analysis

Oxanilic acid has a molecular structure that includes 4 hydrogen bond acceptors, 2 hydrogen bond donors, and 2 freely rotating bonds . Its structure also contains 19 total bonds, including 12 non-H bonds, 8 multiple bonds, 2 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 carboxylic acid (aliphatic), 1 secondary amide (aliphatic), and 1 hydroxyl group .


Physical And Chemical Properties Analysis

Oxanilic acid has a density of 1.4±0.1 g/cm3 and a molar refractivity of 42.1±0.3 cm3 . It also has a polar surface area of 66 Å2 and a polarizability of 16.7±0.5 10-24 cm3 . The water solubility of Oxanilic acid is 8.241g/L at 25 ºC .

Scientific Research Applications

Electrochemical Incineration

One application involves the electrochemical oxidation of chloranilic acid, a compound structurally related to oxanilic acid, using different electrodes. This process leads to its complete mineralization, highlighting the potential of oxanilic acid derivatives in waste treatment and environmental remediation (Martínez-Huitle et al., 2004).

Synthesis of Polyols

Oxalic acid, closely related to oxanilic acid, serves as an effective initiator in synthesizing CO2-based polyols through copolymerization with propylene oxide. This novel approach significantly reduces reaction times and demonstrates the potential of oxanilic acid derivatives in creating sustainable materials (Liu et al., 2016).

Adsorption Studies

Research into the adsorption thermodynamics of p-arsanilic acid on iron (oxyhydr)oxides reveals insights into environmental transport and fate of organoarsenicals, suggesting that oxanilic acid derivatives could play a role in environmental science, particularly in the context of pollution control (DePalma et al., 2008).

DNA Repair Mechanisms

The study of oxanine, a guanine derivative related to oxanilic acid, in DNA highlights the understanding of mutation processes and the structural basis for DNA repair mechanisms. This research contributes to our knowledge of genetic stability and mutation prevention (Bruner et al., 2000).

Analytical Chemistry

Oxanilic acid has been used as a marker in the study of herbicide degradation, showcasing its utility in environmental monitoring and assessment of pesticide impact on ecosystems (Dagnac et al., 2002).

Safety And Hazards

Oxanilic acid is a colorless, poisonous substance. It’s a caustic chemical that can cause severe damage, such as burns or ulcers, on contact . Prolonged skin contact or excessive ingestion or inhalation of Oxalic acid can be dangerous .

Future Directions

Oxanilic acid, as a degradation product of the herbicide metolachlor, has been studied for its removal from contaminated wastewater using activated carbons . This suggests potential future directions in the field of environmental remediation.

properties

IUPAC Name

2-anilino-2-oxoacetic acid
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InChI

InChI=1S/C8H7NO3/c10-7(8(11)12)9-6-4-2-1-3-5-6/h1-5H,(H,9,10)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

PQJZHMCWDKOPQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C8H7NO3
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DSSTOX Substance ID

DTXSID4060105
Record name 2-Oxo-2-(phenylamino)acetic acid
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Molecular Weight

165.15 g/mol
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Physical Description

Solid; [Matrix Scientific MSDS]
Record name Oxanilic acid
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Product Name

Oxanilic acid

CAS RN

500-72-1
Record name Oxanilic acid
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Record name Acetic acid, 2-oxo-2-(phenylamino)-
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Record name Oxanilic acid
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Synthesis routes and methods I

Procedure details

A solution of KOH (1.68 g, 30 mmol) in water (25 mL) and MeOH (25 mL) was added to Intermediate 1 (5.8 g, 30 mmol), and the resulting mixture was stirred for 18 hours at room temperature. The reaction was diluted with water, then extracted with EtOAc. The aqueous layer was cooled in an ice bath, acidified with 1N HCl, extracted with EtOAc, dried (Na2SO4), and concentrated in vacuo to provide 3.8 g (77%) of a colorless solid. 1H NMR (DMSO-d6) δ: 7.1–7.8 (m, 6H), 10.5 (s, 1H); MS ES+m/e 166.0 (p+1), ES−m/e 164.1 (p−1). Anal. Calcd for C8H7NO3: C, 58.18; H, 4.27; N, 8.48. Found: C, 57.99; H, 4.25; N, 8.46.
Name
Quantity
1.68 g
Type
reactant
Reaction Step One
Quantity
5.8 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
77%

Synthesis routes and methods II

Procedure details

Ethyl oxanilate 83 (Aldrich, 1.0 g, 1.0 eq) in 12 mL of THF was treated dropwise with a 1N NaOH solution (5.70 mL, 1.1 eq) resulting in a white precipitate. After stirring for 3 hours at RT, 0.5N HCl and ethyl acetate were added, the organic layer separated, washed with 0.5N HCl and brine and then dried over sodium sulfate, filtered, and concentrated to give 712 mg (68%) of N-phenyl oxalamic acid 84 as a white solid with consistent analytical data. FIA M+H=166.0, M−H=163.9; 1H NMR (DMSO-d6) δ 10.70 (s, 1H), 7.75 (m, 2H), 7.35 (m, 2H), 7.15 (m, 1H) ppm.
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
5.7 mL
Type
reactant
Reaction Step One
Name
Quantity
12 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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